Febuxostat n-butyl isomer
Description
Overview of Febuxostat (B1672324) as a Xanthine (B1682287) Oxidase Inhibitor
Febuxostat is primarily prescribed for the management of chronic hyperuricemia in patients with gout. wikipedia.orgdrugbank.com Hyperuricemia, characterized by elevated levels of uric acid in the bloodstream, can lead to the deposition of urate crystals in and around the joints, causing the painful inflammatory condition known as gout. nih.govdrugbank.com
Febuxostat is indicated for the chronic management of hyperuricemia in adult patients with gout. drugbank.com It is often considered for individuals who have an inadequate response to, or are intolerant of, allopurinol (B61711). drugbank.comgoodrx.com The therapeutic goal of febuxostat is to lower serum uric acid levels, thereby preventing gout flares and the formation of tophi, which are nodules of uric acid crystals. nih.govdrugbank.com Studies have shown that febuxostat is effective in reducing and maintaining serum urate levels below 6 mg/dL. nih.gov
Febuxostat exerts its therapeutic effect by selectively inhibiting xanthine oxidase. wikipedia.orgnih.govpatsnap.com This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. wikipedia.orgpatsnap.com By blocking the molybdenum pterin (B48896) center, the active site of xanthine oxidase, febuxostat effectively reduces the production of uric acid. wikipedia.org A key feature of its mechanism is its ability to inhibit both the oxidized and reduced forms of the enzyme. wikipedia.orgebmconsult.com This non-competitive inhibition leads to a dose-dependent decrease in serum uric acid concentrations. drugbank.com
Allopurinol has long been the standard first-line treatment for gout. goodrx.comebmconsult.comnih.gov However, febuxostat presents a valuable alternative, particularly for certain patient populations. goodrx.comnih.gov
Key Differences:
Structure and Selectivity: Febuxostat is a non-purine selective inhibitor, whereas allopurinol is a purine (B94841) analogue. patsnap.comebmconsult.com This structural difference means that allopurinol can interfere with other enzymes involved in purine and pyrimidine (B1678525) metabolism, while febuxostat's action is more specific to xanthine oxidase. ebmconsult.com
Efficacy: Clinical trials have demonstrated that febuxostat, at doses of 80 mg and 120 mg, is more effective in lowering serum urate levels than the commonly prescribed 300 mg fixed daily dose of allopurinol. nih.govnih.gov
Metabolism: Allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol, which then tightly binds to the reduced form of the enzyme. ebmconsult.com Febuxostat inhibits both the oxidized and reduced forms of xanthine oxidase. ebmconsult.com
Hypersensitivity: While both drugs are generally well-tolerated, allopurinol is associated with a higher risk of severe hypersensitivity reactions, particularly in certain populations. nih.gov Febuxostat has been shown to be a safe option for long-term treatment in patients who have experienced hypersensitivity or intolerance to allopurinol. nih.gov
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
The purity of an active pharmaceutical ingredient is a critical determinant of a drug's quality, safety, and efficacy. musechem.comganeshremedies.com Impurity profiling, the identification and quantification of all potential impurities, is a mandatory part of the drug development and manufacturing process. wisdomlib.orglachmanconsultants.com
The International Council for Harmonisation (ICH) has established comprehensive guidelines for the control of impurities in new drug substances (Q3A) and drug products (Q3B). jpionline.orggmpinsiders.compharmaffiliates.com These guidelines provide a framework for classifying, identifying, and qualifying impurities. jpionline.orghumanjournals.com
According to ICH Q3A, any impurity present in a new drug substance at a level of 0.1% or higher must be identified and characterized. kymos.comijcrt.org This threshold necessitates rigorous analytical work to ensure that all significant impurities are understood and controlled. kymos.com The guidelines also address the control of residual solvents (Q3C) and mutagenic impurities (M7). jpionline.org Regulatory bodies like the FDA and EMA enforce these guidelines to ensure patient safety. pharmaffiliates.com
The presence of impurities in an API can have several detrimental effects. musechem.comchemicea.com They can:
Introduce Toxicity: Some impurities can be toxic, even at low levels, posing a direct risk to patient health. musechem.comganeshremedies.com Certain impurities may be mutagenic, carcinogenic, or teratogenic. nih.gov
Affect Stability: Impurities can impact the stability of the drug product, potentially leading to degradation and a shorter shelf life. ganeshremedies.comchemicea.com
Alter Physical and Chemical Properties: The presence of impurities can change the physical and chemical characteristics of the drug substance, which can affect its formulation and performance. ganeshremedies.com
Febuxostat n-butyl isomer
During the process development of Febuxostat, various process-related impurities have been identified, typically at levels between 0.1% and 0.15%. derpharmachemica.comderpharmachemica.com One such impurity is the This compound . nih.gov This compound is structurally very similar to Febuxostat, with the key difference being the arrangement of the butyl group.
| Property | Value | Source |
| Chemical Name | 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | nih.govsimsonpharma.com |
| Molecular Formula | C16H16N2O3S | nih.govchemscene.com |
| Molecular Weight | 316.37 g/mol | nih.govchemscene.com |
| CAS Number | 1657014-33-9 | nih.govchemscene.com |
The presence of this and other isomers, such as the sec-butyl isomer, highlights the importance of stringent control over the synthesis process to minimize their formation. researchgate.netpharmtech.com The identification and characterization of such impurities are crucial for ensuring the final drug product meets all regulatory requirements for purity and safety. derpharmachemica.compharmtech.com
Classification and Types of Febuxostat Impurities
Impurities in febuxostat can be broadly categorized based on their origin. These classifications help in understanding their formation and in developing strategies for their control during the manufacturing process and throughout the shelf life of the drug product. veeprho.com The primary types of impurities include process-related impurities, degradation products, and isomeric impurities.
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the API. derpharmachemica.com They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. derpharmachemica.comveeprho.com The synthesis of febuxostat is a multi-step process, and at various stages, the formation of several process-related impurities has been observed. derpharmachemica.comgoogle.comacs.org For instance, during process development, nine different process-related impurities were identified at levels ranging from 0.1 to 5.0 area percent. derpharmachemica.com Examples of such impurities include unreacted intermediates from the synthetic route and byproducts resulting from incomplete reactions or side reactions. pharmtech.com
Degradation Products
Degradation products result from the chemical breakdown of the API over time due to environmental factors such as light, heat, moisture, or reaction with oxygen. veeprho.com Forced degradation studies, conducted under stressed conditions as per ICH guidelines, are used to identify potential degradation products. dntb.gov.uanih.govresearchgate.net Studies have shown that febuxostat is susceptible to degradation under certain conditions. It exhibits significant degradation in alkaline, neutral hydrolytic, and oxidative conditions. nih.gov It is particularly sensitive to acidic conditions, leading to the formation of several degradation products through the hydrolysis of its ester and cyano functional groups. dntb.gov.uaresearchgate.netresearchgate.net In contrast, it has been found to be relatively stable under thermal and neutral photolytic conditions. nih.govnih.gov
Some identified degradation products include:
2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid chinjmap.com
Febuxostat dicarboxylic acid impurity medchemexpress.com
Isomeric Impurities
Isomeric impurities are molecules that share the same molecular formula and weight as the API but have a different spatial arrangement of atoms. These are often challenging to separate from the final product due to their similar physicochemical properties. In the context of febuxostat, which has an isobutyl ether group, isomeric impurities can arise from the use of starting materials containing other butyl isomers, such as n-butanol or sec-butanol, instead of isobutanol. allfordrugs.compharmtech.com This can lead to the formation of corresponding n-butyl and sec-butyl isomers of febuxostat. pharmtech.commedchemexpress.com
Contextualizing this compound within Febuxostat Impurity Profile
The this compound is a notable isomeric impurity associated with the synthesis of febuxostat. medchemexpress.commedchemexpress.com It serves as a critical reference point for quality control and analytical method development to ensure the purity of the final drug substance. synpharmatech.com
Definition and Chemical Nomenclature
This compound is a structural isomer of febuxostat. simsonpharma.com While febuxostat contains an isobutoxy side chain, this impurity has a n-butoxy side chain attached to the phenyl ring. nih.gov Its chemical name is 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid. nih.govsimsonpharma.com It has the same molecular formula and molecular weight as febuxostat. pharmaffiliates.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methyl-5-thiazolecarboxylic acid | nih.govsimsonpharma.com |
| Synonyms | Febuxostat Impurity A; 2-(4-Butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | synpharmatech.comnih.govsimsonpharma.com |
| CAS Number | 1657014-33-9 | medchemexpress.comsimsonpharma.compharmaffiliates.comsigmaaldrich.com |
| Molecular Formula | C₁₆H₁₆N₂O₃S | medchemexpress.comnih.govsimsonpharma.compharmaffiliates.comsigmaaldrich.com |
| Molecular Weight | 316.37 g/mol | medchemexpress.comsynpharmatech.comsimsonpharma.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Formation Pathways of Febuxostat N Butyl Isomer
Synthetic Routes to Febuxostat (B1672324)
The synthesis of Febuxostat can be achieved through various chemical routes, often starting from commercially available materials. epo.orggoogle.com These pathways, while different in their specific intermediates and reagents, generally converge through a series of fundamental organic reactions.
General Synthetic Methodologies
The synthesis of Febuxostat typically involves a combination of core organic chemistry transformations. A common strategy begins with a substituted benzonitrile (B105546) or benzaldehyde (B42025) derivative and culminates in the formation of the final thiazole (B1198619) carboxylic acid structure. epo.orggoogle.com
Key synthetic steps reported in the literature include:
Thioamide Formation: Conversion of a nitrile group on the phenyl ring into a thioamide, often using reagents like sodium hydrosulfide (B80085) or thioacetamide. epo.orggoogle.com
Cyclization: A crucial step is the Hantzsch thiazole synthesis, where the thioamide intermediate is reacted with an α-halo ketone, such as ethyl 2-chloroacetoacetate, to form the core 4-methylthiazole-5-carboxylate ring structure. patsnap.comcjph.com.cn
Alkylation: Introduction of the isobutyl group via an ether linkage at the 4-position of the phenyl ring. This is typically an alkylation reaction using isobutyl bromide in the presence of a base like potassium carbonate. epo.orgnewdrugapprovals.org
Functional Group Interconversion: These syntheses involve various transformations, such as the conversion of a formyl or nitro group into the required cyano group at the 3-position of the phenyl ring. cjph.com.cnnewdrugapprovals.org
Hydrolysis: The final step is typically the saponification (hydrolysis) of an ester intermediate (e.g., ethyl ester) to yield the final carboxylic acid form of Febuxostat. patsnap.comderpharmachemica.com
One representative synthetic pathway can be summarized in the following table.
| Step | Reaction | Description |
| 1 | Cyclization | 4-hydroxythiobenzamide is reacted with ethyl 2-chloroacetoacetate to form ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. patsnap.com |
| 2 | Formylation | A formyl group is introduced at the 3-position of the phenyl ring using a Duff reaction. cjph.com.cn |
| 3 | Alkylation | The hydroxyl group is alkylated using isobutyl bromide to yield an isobutoxy group. newdrugapprovals.org |
| 4 | Oximation & Dehydration | The formyl group is converted to a cyano group via an oxime intermediate. cjph.com.cn |
| 5 | Hydrolysis | The ethyl ester is hydrolyzed, typically with sodium hydroxide (B78521), to produce the final Febuxostat carboxylic acid. derpharmachemica.com |
Specific Formation Mechanisms of n-Butyl Isomer
The Febuxostat n-butyl isomer is a process-related impurity that can arise through distinct mechanisms during synthesis. pharmtech.comderpharmachemica.com Its formation is closely linked to the specific solvents and reagents used, particularly in the later stages of the manufacturing process.
Role of Solvents in Impurity Formation
The choice of solvent plays a critical role in the formation of ester-related impurities. The n-butyl isomer is identified as a product resulting from the manufacturing process, specifically when n-butanol is used as a solvent. derpharmachemica.com
One primary pathway for its formation is the esterification of the final Febuxostat carboxylic acid with n-butanol during the product isolation or workup phase. derpharmachemica.com This reaction is particularly relevant during the acidic pH adjustment following the hydrolysis of the ethyl ester intermediate. The presence of a strong acid acts as a catalyst for the esterification between the Febuxostat carboxylic acid and the n-butanol solvent.
Another key step where this impurity can be formed is during the hydrolysis of the ethyl ester precursor to Febuxostat. If this saponification is carried out in n-butanol, transesterification can occur, but the more significant pathway is the esterification of the final product with the solvent during the acidic workup. derpharmachemica.comhakon-art.comgoogle.com
Influence of Reaction Conditions
The reaction conditions during the hydrolysis and workup steps significantly influence the yield of the n-butyl isomer impurity.
| Condition | Influence on Impurity Formation |
| Temperature | Elevated temperatures during hydrolysis (e.g., 35-40°C or higher) and subsequent workup can increase the rate of the esterification side reaction. derpharmachemica.comgoogle.com |
| pH | The adjustment to a low pH (1-2) using a strong acid like HCl is necessary to precipitate the Febuxostat product, but these acidic conditions simultaneously catalyze the formation of the n-butyl ester from the n-butanol solvent. derpharmachemica.com |
| Reaction Time | Prolonged exposure of the final Febuxostat product to acidic conditions in n-butanol can lead to higher levels of the n-butyl isomer impurity. pharmtech.com |
| Base Equivalence | While primarily related to controlling amide and diacid impurities, the precise control of sodium hydroxide equivalence during saponification is part of maintaining a controlled reaction environment that can minimize side reactions in general. pharmtech.com |
Identification of Precursors and Intermediates
There are two main precursor pathways leading to the formation of the this compound.
Febuxostat as the Precursor : In this pathway, the final active pharmaceutical ingredient, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, acts as the direct precursor. The formation occurs during the final workup step where the carboxylic acid undergoes esterification with the n-butanol solvent under acidic conditions. derpharmachemica.com
Isomeric Impurities in Starting Materials : An alternative pathway involves isomeric impurities present in the raw materials. If the isobutyl bromide used in the alkylation step contains n-butyl bromide as an impurity, this can lead to the formation of an n-butoxy intermediate instead of the desired isobutoxy compound. pharmtech.com This initial impurity, an n-butyl-aldehyde, carries through subsequent reaction steps to form the corresponding n-butyl-nitrile. pharmtech.com This nitrile is the direct precursor to the this compound, which is formed upon final hydrolysis. pharmtech.com
The progression from this precursor is detailed below:
| Precursor/Intermediate | Chemical Name | Stage of Formation |
| n-Butyl-aldehyde (Impurity XIII) | Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate | Formed during the alkylation step if n-butyl bromide is present as an impurity in the isobutyl bromide reagent. pharmtech.com |
| n-Butyl-nitrile (Impurity XV) | Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate | Formed from the oximation and dehydration of the n-butyl-aldehyde precursor. pharmtech.com |
| This compound (Impurity XIX) | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | Formed upon the final hydrolysis of the n-butyl-nitrile ester intermediate. pharmtech.com |
Strategies for Minimizing n-Butyl Isomer Formation during Synthesis
Given the identified formation mechanisms, several strategies can be implemented to control and minimize the presence of the this compound.
Control of Raw Materials : A primary strategy is to enforce strict specifications for starting materials. Specifically, using isobutyl bromide with very low or non-detectable levels of the n-butyl bromide isomer is crucial to prevent the formation of the n-butyl-aldehyde and subsequent n-butyl-nitrile precursors. pharmtech.com
Solvent Selection : Avoiding the use of n-butanol as a solvent during the final hydrolysis and isolation steps is the most direct way to prevent the esterification of the final product. Alternative solvents that are not reactive under these conditions should be considered.
Optimization of Reaction Conditions : If the use of n-butanol is unavoidable, the reaction and workup conditions should be carefully optimized. This includes using the lowest possible temperature and minimizing the time the product is held under acidic conditions to reduce the rate and extent of esterification.
Purification : Implementing an effective final purification step is essential. Recrystallization of the crude Febuxostat from a suitable solvent, such as acetone (B3395972) or an ethanol/water mixture, can effectively remove the n-butyl isomer impurity to meet the required purity specifications. newdrugapprovals.org
Analytical Methodologies for Characterization and Quantification
Advanced Chromatographic Techniques for Separation and Detection
Chromatography is a powerful technique for separating complex mixtures. For a non-purine selective inhibitor of xanthine (B1682287) oxidase like Febuxostat (B1672324) and its isomers, liquid and gas chromatography are the most utilized methods. ijrpb.com These techniques allow for the effective separation of the n-butyl isomer from the main Febuxostat compound and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in pharmaceutical quality control for the analysis of impurities. ijrpb.com Several robust HPLC methods have been developed for the estimation of Febuxostat and its related substances, which are directly applicable to the n-butyl isomer. wisdomlib.orgijprajournal.com
Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Febuxostat and its impurities. wisdomlib.org Method development focuses on achieving a high degree of accuracy, precision, and reliability for the quantitative assessment of related substances like the n-butyl isomer. wisdomlib.org Validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpb.comwisdomlib.org
A typical RP-HPLC method demonstrates high linearity for Febuxostat and its related substances, with correlation coefficients often exceeding 0.999. wisdomlib.org The accuracy of these methods is confirmed through recovery studies, which consistently show high recovery values. wisdomlib.org The sensitivity of RP-HPLC methods is crucial for detecting impurities at very low levels; for Febuxostat analysis, LOD and LOQ have been reported as low as 0.018 µg/ml and 0.060 µg/ml, respectively. ijrpc.com The precision of the method, including repeatability and intermediate precision, is established by ensuring the relative standard deviation (% RSD) for replicate injections is less than 2%. sphinxsai.com
Table 1: Example of RP-HPLC Method Parameters for Febuxostat Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Nucleosil C18 (250 x 4.6mm, 5µm) sphinxsai.com |
| Mobile Phase | 10 mM Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (15:85, v/v) sphinxsai.com |
| Flow Rate | 1.2 mL/min sphinxsai.com |
| Detection | UV at 315 nm ijrpb.comijprajournal.com |
| Injection Volume | 20 µL ijprajournal.com |
| Retention Time | ~3.45 min for Febuxostat (Isomer time would vary) sphinxsai.com |
To effectively separate multiple impurities, including the Febuxostat n-butyl isomer, from the parent drug substance, a gradient elution system is often employed. sphinxsai.comnih.gov Gradient elution involves changing the composition of the mobile phase during the chromatographic run, which provides better resolution for compounds with different polarities. chromatographyonline.com
Optimization of the gradient begins with a "scouting gradient" to determine the approximate elution times of the first and last peaks. chromatographyonline.com The initial and final mobile phase compositions (%B) and the gradient time are then adjusted to achieve optimal separation. chromatographyonline.com A key goal is to ensure adequate resolution (typically not less than 2.0) between all impurity peaks and the main Febuxostat peak. ijrpb.com The use of a gradient allows for a total analysis run time to be shortened, for instance, to as little as 7.0 minutes, which is beneficial for high-throughput quality control laboratories. semanticscholar.org
The choice of the stationary phase is critical for achieving the desired separation in RP-HPLC. For the analysis of Febuxostat and its isomers, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. ijprajournal.comnih.govingentaconnect.compharmtech.com The C18 stationary phase is nonpolar, which allows for the separation of moderately polar to nonpolar compounds like Febuxostat and its n-butyl isomer based on their hydrophobic interactions.
Various C18 columns are utilized, such as Kromosil C18 (150mm × 4.6mm, 5µm), Nucleosil C18 (250 x 4.6mm, 5µm), and Inertsil C18. wisdomlib.orgijprajournal.comsphinxsai.comnih.gov The efficiency of the separation is demonstrated by the number of theoretical plates, which for a well-performing C18 column in Febuxostat analysis can be over 10,000, indicating high column efficiency. semanticscholar.org
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. semanticscholar.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm). semanticscholar.orgresearchgate.net An efficient UHPLC method has been developed for the quantification of potential genotoxic impurities in Febuxostat, which would be applicable for the n-butyl isomer. researchgate.net
These methods can achieve very low limits of detection and quantification, with reported values below 0.1 µg/ml (LOD) and 0.3 µg/ml (LOQ) relative to a high concentration of the main drug substance. researchgate.net The separation is often achieved on specialized UHPLC columns, such as a Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm), using a gradient elution with a mobile phase consisting of components like trifluoroacetic acid, acetonitrile, and water. researchgate.net
Table 2: Example of UHPLC Method Parameters for Febuxostat Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) researchgate.net |
| Mobile Phase | Gradient elution with Trifluoroacetic acid, Acetonitrile, and Water researchgate.net |
| Flow Rate | 0.8 mL/min semanticscholar.org |
| Detection | UV at 320 nm semanticscholar.org |
| Run Time | 7.0 minutes semanticscholar.org |
While liquid chromatography is the primary technique for analyzing non-volatile impurities like the this compound itself, Gas Chromatography (GC) is invaluable for the determination of volatile organic impurities that may be present from the synthesis process. sphinxsai.commdpi.com This includes starting materials or reagents used in the synthesis of the n-butyl isomer, such as n-butyl bromide. mdpi.com
A sensitive static headspace GC method coupled with an electron capture detector (GC-ECD) has been developed for the quantification of trace levels of five bromo-containing genotoxic impurities, including n-butyl bromide, in Febuxostat API. mdpi.com The headspace sampling technique is ideal for separating volatile analytes from the non-volatile drug matrix. The method's parameters, such as extraction time and temperature, are optimized to achieve maximum sensitivity. mdpi.com Validation of such GC methods demonstrates high accuracy, with recoveries typically in the range of 80–120%, and precision, with %RSD values less than 10%. mdpi.com
Table 3: Example of GC-HS Method Parameters for Related Volatile Impurities
| Parameter | Condition |
|---|---|
| Technique | Static Headspace Sampling Gas Chromatography (HS-GC) mdpi.com |
| Detector | Electron Capture Detector (ECD) mdpi.com |
| Analytes | Bromo-containing genotoxic impurities (e.g., n-butyl bromide) mdpi.com |
| HS Extraction Time | 5 minutes mdpi.com |
| HS Extraction Temp. | 120 °C mdpi.com |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound are achieved through a combination of advanced spectroscopic techniques. These methods provide unambiguous data on the molecular weight, connectivity of atoms, and functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of this compound, providing vital information on its molecular weight and elemental composition. The chemical name for this isomer is 2-[3-Cyano-4-(butyloxy)phenyl]-4-methylthiazole-5-carboxylic acid. chemicea.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Febuxostat Butyl Ether Analog |
| CAS Number | 1657014-33-9 |
| Molecular Formula | C16H16N2O3S chemicea.com |
| Molecular Weight | 316.37 g/mol chemicea.com |
A Certificate of Analysis for this compound confirms that its structure is consistent with mass spectrometry data obtained via Liquid Chromatography-Mass Spectrometry (LCMS). chemicea.com
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Time-of-Flight Mass Spectrometry (LC-MS/TOF) are powerful tools for identifying and characterizing impurities like the n-butyl isomer in Febuxostat. nih.govoup.com Forced degradation studies of Febuxostat under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) lead to the formation of several degradation products. nih.govoup.comresearchgate.net The separation of these products is typically achieved using a C18 column, with subsequent analysis by MS/TOF to elucidate their structures. nih.gov While specific fragmentation patterns for the n-butyl isomer are not detailed in the available literature, the methodology is well-established for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.
A Certificate of Analysis for the this compound reference standard confirms that its structure is consistent with ¹H NMR data. chemicea.com While specific chemical shift data for the n-butyl isomer is not publicly available, analysis of the parent compound, Febuxostat, and related degradation products provides insight into the expected spectral features. For instance, in the structural analysis of Febuxostat degradation products, the presence and positioning of signals in the ¹H and ¹³C NMR spectra are critical for identifying changes to the molecule, such as the hydrolysis of ester or cyano groups. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For the n-butyl isomer, key functional groups expected to show distinct IR signals include the carboxylic acid O-H and C=O stretches, the nitrile C≡N stretch, aromatic C-H and C=C bonds, and the C-O ether linkage of the butoxy group.
Method Validation for Impurity Analysis
The analytical methods used for the quantification of impurities like the this compound must be validated to ensure they are reliable, accurate, and reproducible. Method validation is performed according to the guidelines of the International Conference on Harmonisation (ICH). oup.comresearchgate.net While a specific validation report for the n-butyl isomer is not available, the validation parameters for a stability-indicating HPLC method for the parent drug, Febuxostat, provide a relevant framework.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of analytical methods for impurity analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
For a validated stability-indicating RP-HPLC method for Febuxostat, the following LOD and LOQ values were established: oup.com
Table 2: Method Validation Parameters for Febuxostat Analysis
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.0257 |
| Limit of Quantitation (LOQ) | 0.0783 |
These values demonstrate the sensitivity of the analytical method and its suitability for detecting and quantifying trace amounts of impurities. Similar validation would be required for a method intended for the analysis of the this compound to ensure it can be controlled at appropriately low levels in the drug substance.
Linearity, Precision, and Accuracy
The validation of analytical methods for this compound, a potential impurity in Febuxostat drug products, is crucial for ensuring pharmaceutical quality. Validation studies, typically following International Conference on Harmonisation (ICH) guidelines, establish the method's performance characteristics, including linearity, precision, and accuracy.
Linearity: Linearity is determined by analyzing a series of solutions with varying concentrations of this compound. The method's response should be directly proportional to the concentration of the analyte. In a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Febuxostat and its related substances, linearity was demonstrated from the Limit of Quantification (LOQ) level up to 150% of the specification level. ijrpb.com Another study established high linearity for Febuxostat-related substances within a concentration range of 0.15-1.125 µg/ml. wisdomlib.org The correlation coefficient (r²) is a key indicator of linearity, with values greater than 0.99 indicating a strong linear relationship. semanticscholar.org
Precision: Precision studies evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at three levels: repeatability (system precision), intermediate precision, and reproducibility. For the analysis of Febuxostat impurities, system precision is confirmed by performing multiple replicate injections of a standard solution, with the relative standard deviation (%RSD) of the peak areas expected to be below a certain threshold, such as 5.0. ijrpb.comsemanticscholar.org Method precision and intermediate precision (ruggedness) studies involve analyzing multiple individual preparations of a sample, often by different analysts or on different days, with the %RSD for the impurities expected to be below 10. ijrpb.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity (this compound) is added (spiked) into a sample matrix. The analytical method is then used to measure the concentration of the impurity, and the result is compared to the known added amount. The closeness of the test results to the true value is expressed as percent recovery. For related substances of Febuxostat, accuracy is often evaluated at multiple concentration levels, such as LOQ, 50%, 100%, and 150% of the specification limit. ijrpb.com High recovery values, typically within the range of 80% to 120%, indicate the accuracy of the method. semanticscholar.org One study reported mean recovery values near 100% for all impurities at all concentration levels, demonstrating high accuracy. ijrpb.com Another study found percentage recovery for related substances to be in the range of 95.2% to 102.3%. semanticscholar.org
Specificity and Robustness
Specificity: Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. In the context of this compound, the method must be able to separate its peak from that of the active pharmaceutical ingredient (Febuxostat) and other known related substances. ijrpb.comwisdomlib.org This is typically achieved using chromatographic techniques like RP-HPLC, where the mobile phase and column are optimized to achieve satisfactory resolution between all peaks. ijrpb.com The absence of interference from formulation excipients in the chromatograms further confirms the method's specificity, making it suitable for analyzing both bulk drug substances and finished pharmaceutical products. wisdomlib.org
Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the flow rate of the mobile phase, the pH of the buffer, the composition of the mobile phase (organic content), and the column temperature. sphinxsai.com A robust method for Febuxostat impurities will show that system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these minor changes. ijrpb.com For instance, a study demonstrated robustness by varying the flow rate by ±10%, the organic content by ±2%, and the column temperature by ±5°C, with the method passing all system suitability criteria under these varied conditions. ijrpb.com
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability is checked to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically evaluated before performing the main analysis by injecting a reference solution. ijrpb.com
Key system suitability parameters for the analysis of this compound and other related substances include:
Resolution: The resolution between the impurity peak and the main Febuxostat peak, as well as between adjacent impurity peaks, should be not less than 2.0. ijrpb.com
Tailing Factor: The tailing factor for the analyte and impurity peaks should be not more than 2.0, indicating good peak symmetry. ijrpb.com
Theoretical Plates (N): A measure of column efficiency, the number of theoretical plates for the main analyte and impurity peaks should be not less than 2000. ijrpb.com
Relative Standard Deviation (%RSD): The %RSD of peak areas from replicate injections of the reference solution should be not more than 5.0, demonstrating the precision of the injection and system response. ijrpb.com
Reference Standards for this compound
The accurate characterization and quantification of this compound rely on the availability of high-quality chemical reference standards. synthinkchemicals.com These standards are highly purified compounds used as a benchmark for confirming the identity and determining the concentration of the impurity in a sample.
This compound, also known as 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid, is available from various specialized suppliers of pharmaceutical reference standards. lgcstandards.compharmaffiliates.comveeprho.com These standards are crucial for method development, validation, and routine quality control analysis in the pharmaceutical industry. synthinkchemicals.comsynzeal.com
The reference standard is typically supplied with a comprehensive Certificate of Analysis (CoA). synthinkchemicals.com This document provides essential information about the standard, including:
Identity Confirmation: Data from analytical techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) to confirm the chemical structure. synthinkchemicals.com
Purity: Assessed by a high-resolution technique like HPLC, indicating the percentage of the desired compound. synthinkchemicals.com
Physicochemical Properties: Information such as molecular formula (C₁₆H₁₆N₂O₃S), molecular weight (approximately 316.37 g/mol ), and CAS number (1657014-33-9). pharmaffiliates.comsynthinkchemicals.com
Using a well-characterized reference standard for this compound is a regulatory requirement and ensures the reliability and accuracy of analytical data generated for impurity profiling of Febuxostat. synthinkchemicals.com
Stability and Degradation Studies
Forced Degradation Studies (ICH Q1A(R2) Guidelines)resolvemass.caich.orgpharmtech.com
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation. ich.orgpharmtech.com The goal is typically to achieve 5-20% degradation to ensure that analytical methods can effectively detect and separate the degradation products from the parent compound. resolvemass.ca Studies on Febuxostat (B1672324) have revealed its susceptibility to degradation under specific hydrolytic, oxidative, and photolytic conditions, while it remains relatively stable under thermal stress. nih.govresearchgate.netresearchgate.netresearchgate.net
Table 1: Summary of Forced Degradation Study Findings for Febuxostat
| Stress Condition | Conditions Applied | Observed Outcome for Febuxostat | References |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 0.1 N HCl, refluxed at 80°C for 30 min | Significant degradation; considered labile. Primary pathway for impurity formation. | researchgate.netresearchgate.netresearchgate.netresearchgate.netoup.com |
| Alkaline Hydrolysis | e.g., 0.1 N NaOH | Conflicting reports: Some studies report significant degradation, while others find it to be largely stable. | nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Neutral Hydrolysis | e.g., Reflux in water | Significant degradation reported in some studies. | nih.govresearchgate.net |
| Oxidative Degradation | e.g., 3% H₂O₂, refluxed at 80°C for 30 min | Conflicting reports: Some studies report significant degradation, while others find it to be largely stable. | nih.govresearchgate.netresearchgate.netresearchgate.netoup.com |
| Photolytic Degradation | Exposure to UV light | Stable under neutral photolytic conditions, but degradation observed under acidic and alkaline photolytic conditions. | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Thermal Degradation | e.g., Dry heat | Generally found to be stable. | nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netoup.com |
Febuxostat demonstrates significant lability under acidic hydrolytic conditions. researchgate.netresearchgate.netresearchgate.netoup.com This environment leads to the formation of several degradation products primarily through the hydrolysis of the ester and cyano functional groups on the molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net Under alkaline and neutral conditions, reports vary, with some studies indicating significant degradation while others suggest the compound is relatively stable. nih.govresearchgate.netresearchgate.net Given that the n-butyl isomer possesses the same ester and cyano groups, it is expected to undergo similar hydrolytic degradation.
The response of Febuxostat to oxidative stress, typically induced by agents like hydrogen peroxide, is not consistently reported across studies. nih.govresearchgate.netresearchgate.netresearchgate.net Some research indicates significant degradation, while other findings show it to be stable under oxidative conditions. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that the degradation pathway may be sensitive to specific experimental parameters. The n-butyl isomer, sharing the same core structure, would likely exhibit a comparable, potentially variable, susceptibility to oxidation.
Photostability testing reveals that Febuxostat's degradation is pH-dependent. It is reported to be stable under neutral photolytic conditions but undergoes degradation when exposed to light in acidic or alkaline solutions. nih.govresearchgate.net This indicates that the excited state of the molecule is more susceptible to reaction in the presence of acid or base. The n-butyl isomer is expected to follow a similar pattern of pH-dependent photosensitivity.
Febuxostat is consistently reported to be stable under thermal stress conditions. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netoup.com This intrinsic stability suggests a robust molecular structure that resists degradation from heat alone. The n-butyl isomer, differing only by the length and branching of the ether chain, is also expected to be thermally stable.
Identification of Degradation Products of Febuxostat and their Relationship to n-Butyl Isomer
Stress testing of Febuxostat has led to the identification of multiple degradation products (DPs). One study identified a total of eight degradation products under various stress conditions. nih.gov Another study focused on acid hydrolysis and successfully identified four distinct DPs. researchgate.netresearchgate.netresearchgate.net The formation of these impurities is primarily due to the hydrolysis of the cyano group to an amide or carboxylic acid, and the hydrolysis of the isobutoxy group. researchgate.netresearchgate.netresearchgate.net
The Febuxostat n-butyl isomer contains the same critical functional groups (cyano and carboxylic acid) and a similar ether linkage. Therefore, it is scientifically reasonable to predict that it would generate an analogous set of degradation products under the same stress conditions. For instance, any degradation product of Febuxostat that retains the isobutoxy group would have a corresponding analog where the n-butoxy group is present if the degradation started from the n-butyl isomer.
Table 2: Degradation Products of Febuxostat Identified Under Acidic Hydrolysis
| Degradation Product (DP) | Molecular Formula | Observed Mass (m/z) | References |
|---|---|---|---|
| Febuxostat | C₁₆H₁₆N₂O₃S | 317.0960 | researchgate.net |
| DP-1 (Known) | C₁₆H₁₇NO₅S | 336.0906 | researchgate.net |
| DP-2 | C₁₇H₁₈N₂O₃S | 331.1116 | researchgate.net |
| DP-3 | C₁₇H₁₉NO₅S | 350.1062 | researchgate.net |
| DP-4 | C₁₈H₂₁NO₅S | 364.1219 | researchgate.net |
Degradation Pathway Postulation for Febuxostat and its Isomers
The primary degradation pathway for Febuxostat under stress involves the hydrolysis of its key functional groups. researchgate.netresearchgate.netresearchgate.net Under acidic conditions, the cyano (−C≡N) group can hydrolyze to form a carboxamide (−CONH₂) group, which can further hydrolyze to a carboxylic acid (−COOH) group. researchgate.netresearchgate.net Simultaneously, the carboxylic acid group of the thiazole (B1198619) ring can undergo reactions. For example, one identified degradation product (DP-1) is Febuxostat diacid, where the cyano group has been converted to a carboxylic acid. researchgate.net
Postulated mechanisms also exist for degradation under other conditions. For instance, a pathway for the formation of a specific degradation product (identified as product III) has been proposed under oxidative, alkaline hydrolytic, and acid photolytic conditions. researchgate.net Another mechanism has been suggested for a different product (product VI) under alkaline photolytic stress. researchgate.net
Due to the identical core functional groups, the degradation pathways of the this compound are expected to mirror those of Febuxostat. The initial points of chemical attack would be the cyano and carboxylic acid moieties, leading to a parallel set of degradation products distinguished only by the presence of a n-butoxy side chain instead of an isobutoxy one.
Stability Testing under Various Conditions
Comprehensive stability and forced degradation studies for this compound are not extensively documented in publicly available scientific literature. As a related compound and potential impurity of the active pharmaceutical ingredient Febuxostat, its stability profile is crucial for ensuring the quality and purity of the drug substance. However, detailed experimental data from stress testing under various conditions such as hydrolysis, oxidation, photolysis, and thermal stress specifically for the n-butyl isomer has not been published.
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting a compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of a compound.
While specific degradation pathways and product characterization for this compound are unavailable, general stability information is provided by commercial suppliers who synthesize this compound for use as a reference standard in analytical research. cleanchemlab.com The standard recommendation for storage is to keep the compound in a cool, dry place. cleanchemlab.com This suggests that, like many complex organic molecules, it may be sensitive to heat and humidity over time.
The lack of published data prevents a detailed summary of its behavior under specific stress conditions. The following table outlines the typical conditions under which stability studies are performed, though specific results for this compound are not available.
| Condition | Typical Stress Agent/Method | Potential Degradation Pathway | Published Data for this compound |
|---|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Hydrolysis of ester or amide functional groups | Not Available |
| Base Hydrolysis | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | Saponification of ester groups, degradation of other sensitive groups | Not Available |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidation of susceptible moieties like thiazole ring or ether linkage | Not Available |
| Photochemical Degradation | Exposure to UV or fluorescent light | Photolytic cleavage of bonds, isomerization | Not Available |
| Thermal Degradation | Heating at elevated temperatures (e.g., >60°C) | Thermally induced decomposition | Not Available |
Without dedicated research, the degradation profile of this compound and how it might differ from the parent compound, Febuxostat, remains undetermined.
Toxicological Implications of Febuxostat N Butyl Isomer As an Impurity
Regulatory Perspectives on Genotoxic Impurities
The control of genotoxic impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety, governed by a scientifically rigorous and harmonized international regulatory framework. These impurities, even at trace levels, have the potential to interact with DNA, leading to mutations and an increased risk of cancer europeanpharmaceuticalreview.comasianjpr.com. Consequently, regulatory bodies worldwide have established stringent guidelines to limit patient exposure to these substances.
Threshold of Toxicological Concern (TTC)
A cornerstone of the regulatory approach for managing genotoxic impurities is the Threshold of Toxicological Concern (TTC) nih.gov. The TTC is a pragmatic, risk-based concept that establishes a level of exposure for chemicals below which there is a very low probability of an appreciable risk to human health nih.gov. For most genotoxic impurities in pharmaceuticals intended for long-term use, a TTC value of 1.5 µg per day has been widely adopted by regulatory authorities asianjpr.comedqm.eu. This value is associated with a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure nih.gov.
The TTC concept is particularly valuable when extensive toxicological data for a specific impurity are lacking. It allows for a conservative limit to be established, ensuring patient safety without necessitating exhaustive and often impractical testing for every low-level impurity. However, this concept is not applied to all genotoxic compounds; highly potent carcinogens, such as N-nitroso compounds and aflatoxin-like substances, are excluded and require a compound-specific risk assessment pmda.go.jp.
Guidelines from Regulatory Bodies (e.g., EMA, FDA, USP, JP, BP)
Major international regulatory bodies have established comprehensive guidelines for the assessment and control of DNA reactive (mutagenic) impurities, which are largely harmonized under the International Council for Harmonisation (ICH).
European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA): Both the EMA and the FDA have been instrumental in developing and implementing guidelines for genotoxic impurities. They are key participants in the ICH and have adopted the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk" pmda.go.jp. This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk pmda.go.jp. The approach involves a combination of computational toxicology assessments and, when necessary, experimental testing, such as the bacterial reverse mutation (Ames) test europeanpharmaceuticalreview.comasianjpr.com.
United States Pharmacopeia (USP): The USP addresses the control of impurities in its general chapters, such as <1086> Impurities in Drug Substances and Drug Products. For impurities that are known or suspected to be highly toxic, including genotoxic impurities, the USP stipulates that the detection and quantification limits of analytical procedures must be appropriate for the established acceptance criteria to ensure patient safety. The USP aligns with current scientific and regulatory standards, often referencing the principles outlined in ICH guidelines for the control of such impurities.
Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP): The JP, overseen by the Ministry of Health, Labour and Welfare (MHLW), and the BP, from the UK's Medicines and Healthcare products Regulatory Agency (MHRA), also work in alignment with international standards set by the ICH mhlw.go.jpich.orgjpma.or.jp. They have adopted the ICH M7 guideline, ensuring a harmonized approach to the control of mutagenic impurities in pharmaceuticals marketed in Japan and the United Kingdom, respectively ich.orgjpma.or.jp. This global harmonization is crucial for public health and the international pharmaceutical industry.
Assessment of Potential Genotoxicity and Carcinogenicity
The evaluation of the genotoxic and carcinogenic potential of impurities like the Febuxostat (B1672324) n-butyl isomer follows a structured, evidence-based approach. This assessment begins with computational methods and can proceed to laboratory testing if a potential risk is identified.
In Silico Prediction Models (e.g., AdmetSAR 2.0)
In the initial stages of risk assessment, in silico (computer-based) models are employed to predict the toxicological properties of an impurity based on its chemical structure. These Quantitative Structure-Activity Relationship (QSAR) models are a critical component of the ICH M7 guideline. They provide a rapid and resource-efficient means of screening impurities for potential genotoxicity.
One such publicly available predictive model is AdmetSAR 2.0. While specific prediction data for the Febuxostat n-butyl isomer is not publicly available, a study on a related alkali degradation product of Febuxostat, 2-[3-carboxy-4-(2-methylpropoxy) phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (diacid FEB), demonstrates the application of this tool. The model predicted that both the parent drug, Febuxostat, and its diacid impurity were non-toxic in terms of carcinogenicity and Ames mutagenesis.
Table 1: AdmetSAR 2.0 Toxicity Predictions for Febuxostat and its Diacid Impurity
| Toxicological Endpoint | Febuxostat Prediction | Diacid Febuxostat Impurity Prediction |
|---|---|---|
| Carcinogenicity | Non-carcinogen | Non-carcinogen |
| Ames Mutagenesis | Non-Ames mutagen | Non-Ames mutagen |
| Eye Corrosion | Non-corrosive | Non-corrosive |
| Eye Irritation | Non-irritant | Non-irritant |
| Hepatotoxicity (Liver Injury) | Hepatotoxic | Hepatotoxic |
This table is based on data from a study utilizing the AdmetSAR 2.0 prediction model.
In Vitro and In Vivo Toxicity Studies (General Febuxostat Impurity Data)
If an in silico assessment raises a structural alert for mutagenicity, the next step is typically an in vitro bacterial reverse mutation assay, commonly known as the Ames test asianjpr.com. This test is a highly reliable method for detecting DNA-reactive substances that can cause gene mutations. A negative result in a properly conducted Ames test is generally sufficient to conclude that the impurity is not mutagenic and can be controlled according to standard ICH Q3A/B limits for non-mutagenic impurities.
While specific in vitro or in vivo genotoxicity data for the this compound or other process impurities are not widely published, extensive testing has been conducted on the Febuxostat active substance itself. According to the European Medicines Agency's assessment report, Febuxostat was subjected to a comprehensive battery of genotoxicity tests europa.eu.
Table 2: Summary of Genotoxicity Studies for Febuxostat
| Assay Type | Test System | Result |
|---|---|---|
| In Vitro Gene Mutation | Ames Test (Bacterial) | Negative |
| Mouse Lymphoma Cells | Negative | |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung Fibroblasts | Negative |
| Human Peripheral Blood Lymphocytes | Negative | |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative |
| Rat Bone Marrow | Negative | |
| In Vivo DNA Repair | Rat Hepatocytes (Unscheduled DNA Synthesis) | Negative |
This table is a summary of findings from the European Medicines Agency assessment report for Febuxostat. europa.eu
The comprehensive negative results for Febuxostat indicate that the parent molecule has no genotoxic potential europa.eu. This information provides a baseline for the toxicological assessment of its impurities. Any impurity with a structural alert would require its own evaluation, starting with an Ames test, to determine its specific genotoxic potential.
Comparison of Toxicological Profiles of Febuxostat and its Degradation Products/Impurities
Comparing the toxicological profile of an impurity to the parent drug is essential for a comprehensive risk assessment. As demonstrated by the in silico analysis of the Febuxostat diacid impurity, such comparisons can reveal both similarities and differences in potential toxicity.
Table 3: Comparative In Silico Toxicological Profile
| Predicted Property | Febuxostat | Diacid Febuxostat Impurity | Comparison |
|---|---|---|---|
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Similar Profile |
| Carcinogenicity | Non-carcinogenic | Non-carcinogenic | Similar Profile |
| Hepatotoxicity | Hepatotoxic | Hepatotoxic | Similar Profile |
This table is based on data from a study utilizing the AdmetSAR 2.0 prediction model.
This comparative approach is vital for understanding whether an impurity introduces a new, uncharacterized risk or presents a toxicological profile that is already understood and managed for the active pharmaceutical ingredient itself.
Risk Assessment and Control Strategies for Impurities in Drug Substances
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the quality, safety, and efficacy of the final medicinal product. gmpinsiders.compharmacy.biz Impurities confer no therapeutic benefit and can potentially be toxic. veeprho.comperkinelmer.com Therefore, regulatory bodies mandate a thorough risk assessment and the implementation of robust control strategies. gmpinsiders.com The risk assessment process for impurities involves identifying known and potential impurities, evaluating their levels, and comparing them against established Permitted Daily Exposure (PDE) values. aifa.gov.itbmj.com
A systematic approach to risk management, such as that outlined in the International Council for Harmonisation (ICH) Q9 guideline, is often employed. aifa.gov.it This involves identifying potential sources of impurities, which can include starting materials, intermediates, by-products, degradation products, reagents, and catalysts. pharmaguru.cojpionline.org For Febuxostat, impurities can arise during synthesis, formulation, or storage. synthinkchemicals.comveeprho.com The this compound is identified as a process-related impurity. derpharmachemica.com
Control strategies are multifaceted and are developed based on a comprehensive understanding of the manufacturing process. veeprho.com These strategies include:
Control of input materials: This involves setting specifications for starting materials, reagents, and intermediates to minimize the introduction of impurities early in the process. veeprho.com
In-process controls: Monitoring and controlling critical process parameters during manufacturing can prevent the formation of impurities. veeprho.com
Purification steps: Incorporating specific purification steps to remove impurities from the final API.
Product specifications: Establishing acceptance criteria for impurities in the final drug substance. veeprho.com
A scientific, risk-based approach, combined with a thorough understanding of the manufacturing process, allows for an efficient and comprehensive strategy to control impurities. pharmaguru.co
Setting Stringent Specifications for Impurities
The establishment of stringent specifications for impurities is a cornerstone of ensuring the quality and safety of a drug substance. uspnf.com These specifications define the acceptable limits for each impurity and are based on a combination of data from batch analyses, stability studies, and toxicological assessments. fda.gov Regulatory guidelines, such as those from the ICH, provide a framework for setting these limits. jpionline.org
The ICH Q3A guideline, for instance, outlines thresholds for reporting, identifying, and qualifying impurities in new drug substances. fda.gov The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. nih.gov If an impurity exceeds the qualification threshold, further toxicological studies may be required.
For this compound, as a specified impurity, its acceptance criteria would be included in the specification for Febuxostat. fda.gov The limits are set to ensure that the impurity level is consistently below a threshold that would pose a safety concern.
Table 1: Illustrative Impurity Thresholds based on ICH Q3A
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
This table provides a general illustration of ICH Q3A thresholds and may not represent the specific limits for Febuxostat.
The rationale for the inclusion or exclusion of impurities in a specification is a critical part of a regulatory submission and should be supported by scientific data. fda.gov
Impact on Clinical Efficacy and Safety
Impurities in a drug substance can have a significant impact on both its clinical efficacy and safety. pharmacy.bizveeprho.com The presence of unwanted chemicals, even in small amounts, can alter the physical and chemical properties of the API, potentially leading to reduced therapeutic effect or an increased risk of adverse reactions. veeprho.comganeshremedies.com
Potential impacts of impurities on clinical efficacy and safety include:
Reduced Therapeutic Effect: Impurities can sometimes interfere with the API's mechanism of action, leading to a decrease in its intended therapeutic effect. ganeshremedies.com
Increased Toxicity: Some impurities may be toxic in their own right, posing a direct risk to the patient. veeprho.com Genotoxic impurities, which can damage DNA, are of particular concern. jpionline.org
Altered Pharmacokinetics: Impurities could potentially affect the absorption, distribution, metabolism, and excretion (ADME) of the drug, thereby altering its efficacy and safety profile.
Adverse Drug Reactions: The presence of impurities can lead to unexpected side effects or allergic reactions.
Reduced Shelf-Life: Impurities can affect the stability of the drug substance, leading to degradation and a shorter shelf-life. veeprho.comganeshremedies.com
In the context of Febuxostat, the n-butyl isomer is structurally related to the active molecule. While specific toxicological data for this isomer is not widely published, its presence must be controlled within strict limits to mitigate any potential risks to patient safety and to ensure the consistent efficacy of the drug product. The control of this and other impurities is essential to guarantee that the therapeutic benefits of Febuxostat are not compromised and that patients are not exposed to unnecessary risks. nih.gov
Table 2: Potential Consequences of Uncontrolled Impurities
| Area of Impact | Potential Consequence |
|---|---|
| Safety | Direct toxicity, new adverse effects, genotoxicity |
| Efficacy | Reduced therapeutic activity, altered bioavailability |
| Quality | Changes in physical properties, reduced stability and shelf-life |
Quality Control and Assurance in Pharmaceutical Manufacturing
Role of Febuxostat (B1672324) n-Butyl Isomer as a Reference Standard
In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a drug substance. The Febuxostat n-butyl isomer serves as a critical reference standard in the quality control of febuxostat. synzeal.com As a known impurity, its availability in a well-characterized form is essential for several analytical applications. synzeal.comveeprho.com
Suppliers of pharmaceutical reference standards provide this compound to be used in:
Product Development: To develop and validate analytical methods capable of detecting and quantifying this specific impurity.
Quality Control (QC): For routine testing of febuxostat batches to ensure that the level of the n-butyl isomer does not exceed predefined limits. synzeal.com
ANDA and DMF Filing: To provide regulatory agencies with evidence that impurities are adequately controlled. synzeal.com
Stability Studies: To monitor the potential formation of this isomer under various storage conditions. synzeal.com
The reference standard is typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm its structure and purity. synthinkchemicals.com This characterization package often includes data from 1H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR). synthinkchemicals.com
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid nih.gov |
| CAS Number | 1657014-33-9 veeprho.comsynthinkchemicals.comnih.govlgcstandards.comlgcstandards.combiomall.inimmunomart.org |
| Molecular Formula | C16H16N2O3S synthinkchemicals.comnih.govlgcstandards.comlgcstandards.comimmunomart.org |
| Molecular Weight | 316.37 g/mol synthinkchemicals.comimmunomart.org |
| Synonyms | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid veeprho.com, Febuxostat Butyl Ether Analog synthinkchemicals.com |
Implementation of Analytical Methods for Routine Quality Control
To ensure the purity of febuxostat and control impurities like the n-butyl isomer, robust analytical methods are developed, validated, and implemented for routine quality control. wisdomlib.org Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose. wisdomlib.orgresearchgate.netijrpc.comsphinxsai.com
These HPLC methods are designed to separate febuxostat from its potential impurities, including the n-butyl isomer. sphinxsai.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). wisdomlib.orgresearchgate.netijrpc.com The low LOD and LOQ values achieved by these methods demonstrate their sensitivity in detecting even minute concentrations of impurities. wisdomlib.org
The successful development of such methods allows for their routine application in pharmaceutical settings for the quantitative analysis of febuxostat and its related substances in bulk drug and final dosage forms. wisdomlib.orgresearchgate.netijrpc.com
Table 2: Example Parameters of a Validated RP-HPLC Method for Febuxostat Analysis
| Parameter | Typical Conditions and Results |
| Column | Nucleosil C18 (250 x 4.6mm, 5μm) researchgate.netsphinxsai.com |
| Mobile Phase | Mixture of 10 mM ammonium acetate buffer and acetonitrile (15:85, v/v) researchgate.netsphinxsai.com |
| Flow Rate | 1.2 ml / min researchgate.net |
| UV Detection | 275 nm researchgate.net |
| Retention Time (Febuxostat) | 3.45 ± 0.05 min researchgate.netsphinxsai.com |
| Linearity Range | 50.0 – 400.0 μg/mL researchgate.netsphinxsai.com |
| Limit of Detection (LOD) | 9.98 μg/mL researchgate.netsphinxsai.com |
| Limit of Quantitation (LOQ) | 30.23 μg/mL researchgate.netsphinxsai.com |
| Analytical Recovery | 99.29 % researchgate.netsphinxsai.com |
| Precision (%RSD) | < 2% researchgate.netsphinxsai.com |
Batch-to-Batch Consistency and Impurity Control
Maintaining batch-to-batch consistency is a critical objective in pharmaceutical manufacturing. For febuxostat, this involves ensuring that the impurity profile, including the level of the n-butyl isomer, is consistent and remains within acceptable limits for every batch produced. The this compound is identified as a process-related impurity that can be formed during the synthesis of the active pharmaceutical ingredient (API). derpharmachemica.com
Control over impurities is achieved through a combination of:
Process Understanding: A thorough understanding of the febuxostat synthesis route allows for the identification of steps where the n-butyl isomer or other impurities might form. pharmtech.com
Parameter Optimization: By controlling reaction conditions such as temperature, solvents, and reagents, the formation of impurities can be minimized. pharmtech.com
In-Process Controls: Testing materials at intermediate stages of manufacturing to ensure the quality of the intermediates and control the carryover of impurities. pharmtech.com
Final Product Testing: Utilizing validated analytical methods, as described previously, to test the final API and ensure it meets the established specifications for purity. wisdomlib.orgijrpc.com
The use of the this compound reference standard is indispensable in this process, as it allows for the accurate quantification of this impurity, thereby ensuring that each batch of febuxostat is of the required quality and purity. synzeal.com
Compliance with Good Manufacturing Practice (GMP)
Good Manufacturing Practice (GMP) regulations are a set of principles and procedures that, when followed, help ensure that pharmaceutical products are of consistent high quality. who.intfda.gov The control of impurities is a fundamental aspect of GMP. europa.eu
Compliance with GMP in the context of controlling the this compound involves several key activities:
Documentation: All procedures for testing, manufacturing, and quality control must be written, approved, and followed. who.int This includes detailed standard operating procedures (SOPs) for the analytical methods used to detect and quantify the n-butyl isomer.
Method Validation: The analytical methods used for quality control must be validated to prove they are suitable for their intended purpose, as mandated by GMP guidelines. ijrpc.com
Use of Reference Standards: GMP requires the use of appropriate, well-characterized reference standards for the testing of APIs. synzeal.com The this compound reference standard fulfills this requirement for impurity testing.
Quality Management System: An effective quality management system must be in place, encompassing organizational structure, procedures, processes, and resources to ensure the API meets its quality and purity specifications. europa.eu Any deviation from established procedures must be documented, investigated, and explained. europa.eu
By integrating the use of the this compound reference standard and validated analytical methods into a robust quality management system, pharmaceutical manufacturers can ensure compliance with GMP regulations and consistently produce high-quality febuxostat. who.inteuropa.eu
Future Research Directions and Unanswered Questions
Novel Synthetic Routes with Reduced Impurity Profiles
The synthesis of Febuxostat (B1672324) is known to generate several process-related impurities, including isomeric variations. pharmtech.comderpharmachemica.com The n-butyl isomer can arise from the presence of n-butyl bromide as an impurity in the isobutyl bromide raw material used during the alkylation step of a common synthetic pathway. newdrugapprovals.org While current methods aim to control starting material specifications, the formation of such isomers highlights the need for more robust and selective synthetic strategies.
Future research should focus on developing novel synthetic routes that inherently minimize the formation of the n-butyl isomer and other related impurities. Key areas of investigation include:
High-Selectivity Catalysis: Exploring new catalytic systems that can differentiate between isomeric alkylating agents, thereby preventing the incorporation of the n-butyl group.
Alternative Intermediates: Designing synthetic pathways that avoid the use of isobutyl bromide altogether, potentially utilizing alternative chemical precursors that are less prone to isomeric contamination.
Continuous Flow Chemistry: Implementing continuous manufacturing processes could offer superior control over reaction parameters (temperature, residence time, stoichiometry), potentially suppressing side reactions that lead to impurity formation.
The goal is to develop a commercially viable and environmentally sustainable synthesis that yields Febuxostat with an impurity profile well below the stringent limits set by international guidelines. derpharmachemica.com
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Challenges |
|---|---|---|
| High-Selectivity Catalysis | High efficiency, potential for atom economy. | Catalyst development, cost, and scalability. |
| Alternative Intermediates | Eliminates the source of isomeric impurity. | Availability and cost of new starting materials. |
| Continuous Flow Chemistry | Enhanced safety, consistency, and control. | Initial setup cost and process optimization. |
Advanced Analytical Techniques for Ultra-Trace Level Detection
Detecting and quantifying the Febuxostat n-butyl isomer at ultra-trace levels is crucial for ensuring the quality of the final drug substance. While standard High-Performance Liquid Chromatography (HPLC) methods are used, their sensitivity and resolution may be insufficient for impurities that are structurally very similar to the API. nih.govresearchgate.net
The future of analytical detection lies in the development and validation of more sophisticated techniques capable of meeting the increasing regulatory demands for impurity profiling. researchgate.net Promising avenues for research include:
Ultra-High Performance Liquid Chromatography (UHPLC): The use of smaller particle size columns in UHPLC offers significantly higher resolution and speed, improving the separation of the n-butyl isomer from the main Febuxostat peak. researchgate.net
Mass Spectrometry (MS) Coupling: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide exceptional sensitivity and specificity, allowing for unambiguous identification and quantification of impurities even at parts-per-million (ppm) levels. nih.govmedchemexpress.cn
Gas Chromatography (GC) with Sensitive Detectors: For volatile precursor impurities like alkyl bromides, headspace GC coupled with an Electron Capture Detector (GC-ECD) has proven effective for quantification at trace levels, ensuring raw material quality. mdpi.com
Research should also focus on developing reference standards for the this compound to ensure accurate method validation and quantification. synthinkchemicals.com The ultimate aim is to establish analytical methods with limits of detection (LOD) and quantification (LOQ) sufficiently low to control potential genotoxic impurities to an acceptable level, often guided by the Threshold of Toxicological Concern (TTC). mdpi.com
Table 2: Advanced Analytical Methodologies
| Technique | Principle | Key Advantage for Isomer Detection |
|---|---|---|
| UHPLC | Chromatography with sub-2 µm particles. | Superior peak resolution and faster analysis time. researchgate.net |
| LC-MS/MS | Separation followed by mass-to-charge ratio analysis. | High sensitivity and structural confirmation. nih.gov |
| GC-ECD | Separation of volatile compounds with electron capture detection. | Excellent for detecting trace halogenated precursors. mdpi.com |
Comprehensive Toxicological Evaluation of Specific Isomeric Impurities
A significant unanswered question is the specific toxicological profile of the this compound. While the parent drug has undergone extensive safety evaluation, the toxicity of its individual impurities is often not fully characterized. nih.govmdpi.com Impurities can have different pharmacological and toxicological properties, and some may be classified as potentially genotoxic. mdpi.com
Comprehensive toxicological evaluation is imperative to understand the risk associated with the presence of the n-butyl isomer. Future research must address:
In Vitro Genotoxicity Assays: Conducting a battery of tests, such as the Ames test (bacterial reverse mutation assay), to assess the mutagenic potential of the isolated impurity.
In Vivo Toxicological Studies: If in vitro results indicate a concern, further studies in animal models would be necessary to evaluate systemic toxicity and carcinogenicity.
Computational Toxicology: Employing in silico models to predict the toxicological properties of the isomer based on its chemical structure, which can help prioritize impurities for further testing.
Understanding the specific risks posed by the this compound will allow for the establishment of a scientifically justified specification limit in the final API, ensuring patient safety.
Elucidation of Long-Term Stability Mechanisms under Diverse Environmental Conditions
The stability of a drug substance is critical to its shelf life and efficacy. Stability-indicating analytical methods have been developed for Febuxostat, which show its susceptibility to degradation under certain stress conditions like acidic hydrolysis. nih.govphmethods.net However, the specific long-term stability of the this compound and its degradation pathways are not well understood.
Future research should focus on elucidating the degradation mechanisms of this specific isomer under various environmental conditions. This includes:
Forced Degradation Studies: Subjecting the isolated this compound to stress conditions as per ICH guidelines (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify its primary degradation products. caribjscitech.comsphinxsai.com
Mechanistic Studies: Using advanced analytical techniques like NMR and MS to characterize the structure of the degradation products and propose the chemical mechanisms of decomposition.
Comparative Stability Profiling: Comparing the degradation profile of the n-butyl isomer to that of Febuxostat to determine if the isomer is more or less stable, or if it degrades into unique products that could also pose a safety risk.
This knowledge is essential for developing appropriate packaging and storage conditions and for ensuring that the impurity does not increase to unacceptable levels over the product's shelf life.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Febuxostat n-butyl isomer in pharmaceutical formulations?
- Methodological Answer : To ensure accurate identification and quantification:
- HPLC with UV detection is the primary method, using a C18 column (e.g., 4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode. The n-butyl isomer elutes at a relative retention time (RRT) of 1.05 compared to Febuxostat (RRT 1.0) .
- Mass Spectrometry (MS) confirms molecular identity via molecular ion peaks ([M+H]+ at m/z 317) and fragmentation patterns.
- 1H NMR distinguishes structural differences: the n-butyl chain exhibits characteristic triplet signals (δ ~0.9 ppm for -CH3) and multiplet signals for -CH2- groups (δ ~1.3–1.6 ppm) .
- Validation should follow ICH Q2(R1) guidelines, including specificity, linearity (1–150% of specification level), and precision (RSD < 2%) .
Q. How can researchers separate this compound from other process-related impurities during synthesis?
- Methodological Answer : Separation strategies include:
- Preparative Chromatography : Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) to exploit differences in hydrophobicity between the n-butyl isomer (logP ~3.2) and analogs like the isopropyl isomer (logP ~2.8) .
- Ion Mobility Spectrometry (IMS) : Utilize techniques like Vocus CI-IMS-TOF for rapid isomer separation based on collision cross-section differences (e.g., resolving power > 100 Ω/ΔΩ) .
- Dynamic Chromatography : For isomers prone to interconversion, use GC-FTIR with temperature-controlled columns (e.g., 30–150°C gradients) to monitor retention behavior and spectral signatures .
Q. What synthetic pathways are prone to generating this compound as an impurity?
- Methodological Answer : The isomer forms during:
- Alkylation Steps : Suboptimal reaction conditions (e.g., excess n-butyl bromide or prolonged heating at 80°C) in the synthesis of the thiazole-carboxylic acid intermediate .
- Epimerization : Acidic or basic conditions during purification (e.g., pH > 10) may induce structural rearrangement .
- Mitigation involves kinetic control (shorter reaction times) and using chiral catalysts to suppress unintended alkylation .
Advanced Research Questions
Q. How do contradictory data on isomer stability arise in accelerated degradation studies, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Matrix Effects : Excipients in formulations (e.g., Poloxamer-188) may stabilize or destabilize the isomer under stress conditions (40°C/75% RH) .
- Analytical Interference : Degradation products (e.g., oxidized analogs) co-eluting with the isomer. Resolve via 2D-LC-MS/MS with orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase) .
- Dynamic Isomerization : Use NMR line-shape analysis to quantify equilibrium constants (Keq) between isomers in solution .
Q. What experimental designs are optimal for studying the pharmacokinetic impact of n-butyl isomer contamination in Febuxostat formulations?
- Methodological Answer :
- In Vitro Dissolution : Compare dissolution profiles of formulations spiked with 0.1–0.5% n-butyl isomer. Use USP Apparatus II (50 rpm, 37°C) with sinkers, and analyze dissolution efficiency (DE60) .
- In Vivo Correlation : Administer isomer-spiked formulations to animal models (e.g., rats) and measure plasma concentrations via LC-MS/MS. Calculate AUC0–24 and Cmax ratios to assess bioequivalence deviations .
- Molecular Dynamics Simulations : Model isomer binding to xanthine oxidase (target enzyme) to predict inhibitory potency changes .
Q. How can researchers address challenges in synthesizing high-purity Febuxostat free of n-butyl isomer contamination?
- Methodological Answer :
- DoE Optimization : Apply a Box-Behnken design to critical parameters: temperature (X1: 60–100°C), solvent ratio (X2: 1:2–1:5 ethanol:water), and catalyst loading (X3: 0.5–2.0 mol%). Response variables include isomer content (Y1) and yield (Y2) .
- Crystallization Control : Use anti-solvent crystallization (e.g., water addition) with seeding to favor the desired polymorph. Monitor via in-situ Raman spectroscopy for real-time polymorph detection .
Q. What advanced techniques elucidate the dynamic isomerization mechanisms of this compound under physiological conditions?
- Methodological Answer :
- Time-Resolved FTIR : Track isomerization kinetics in simulated gastric fluid (pH 1.2) by monitoring carbonyl (C=O) stretching vibrations (1700–1750 cm⁻¹) .
- Isotope Labeling : Synthesize deuterated n-butyl isomer (d9-butyl) to trace metabolic pathways in liver microsomes .
- Quantum Mechanical Calculations : Perform DFT (B3LYP/6-311+G**) to map energy barriers for isomer interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
